N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with an ethyl group at the N-position, a methyl group at C6, and a piperazine ring at C2. The piperazine moiety is further functionalized with a 5-methyl-1,3,4-thiadiazole group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical exploration, particularly in targeting enzyme systems like phosphodiesterases (PDEs) or neurotransmitter receptors .
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7S/c1-4-15-12-9-10(2)16-13(17-12)20-5-7-21(8-6-20)14-19-18-11(3)22-14/h9H,4-8H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZHUASCOANIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperazine ring and a thiadiazole moiety. Its molecular formula is CHNS, indicating the presence of nitrogen and sulfur that are crucial for its biological interactions.
1. Cholinesterase Inhibition
Research indicates that compounds with similar structural motifs exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of thiadiazole have shown IC values ranging from 12.8 to 99.2 µM for AChE and above 53 µM for BChE . This suggests that this compound may also possess cholinergic activity, which could be beneficial in treating conditions like Alzheimer's disease.
2. Antimicrobial Activity
In vitro studies have revealed that thiadiazole derivatives exhibit antimicrobial properties against various bacterial strains. The compound's structural characteristics may enhance its interaction with bacterial cell membranes or target specific metabolic pathways within the bacteria .
Biological Activity Data
| Activity Type | IC (µM) | Reference |
|---|---|---|
| AChE Inhibition | 12.8 - 99.2 | |
| BChE Inhibition | >53 | |
| Antimicrobial (S. aureus) | <0.125 | |
| Antimicrobial (E. coli) | 1 |
Case Study 1: Cholinesterase Inhibition
A study focusing on the structure–activity relationship (SAR) of thiadiazole derivatives demonstrated that modifications in the piperazine ring significantly impacted AChE inhibition potency. The most effective inhibitors were identified to have specific substituents that enhanced binding affinity to the enzyme's active site .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial effects of similar compounds against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values as low as 0.125 µg/mL, suggesting strong potential for development into therapeutic agents against resistant bacterial infections .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Pyrimidine Derivatives
Key Observations :
- The target compound and BK10202 share the C6-piperazine-thiadiazole motif but differ in pyrimidine substituents.
- Compound 16 (MK-8189 series) replaces the piperazine-thiadiazole with a cyclopropylmethoxy group and a thiadiazole-methylamine side chain, optimizing PDE10A inhibition .
- N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine lacks the thiadiazole ring, simplifying its structure but reducing target specificity .
Key Observations :
- The MK-8189 series (compounds 16–18) demonstrates potent PDE10A inhibition, attributed to the thiadiazole-methylamine group and cyclopropylmethoxy linker .
- The target compound’s piperazine-thiadiazole motif may mimic these interactions, but its lack of a cyclopropylmethoxy group could reduce binding affinity.
Key Observations :
- BK10202’s synthesis involves straightforward coupling of pre-formed piperazine-thiadiazole to pyrimidine, suggesting scalability .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Preparation Methods
Chalcone Cyclization Approach
A widely adopted method involves cyclizing chalcone intermediates with thiourea to form pyrimidine-2-thiols. For example, Kumar et al. demonstrated that refluxing (2E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-one derivatives with thiourea in 1,4-dioxane and acetic acid yields 4-aryl-6-(thiophen-2-yl)pyrimidine-2-thiols. Adapting this protocol, the 6-methylpyrimidine analog can be synthesized by substituting thiophene with methylacetylene.
Reaction Conditions :
- Solvent : 1,4-Dioxane
- Catalyst : Acetic acid
- Temperature : Reflux (100–110°C)
- Time : 24 hours
Mechanism :
- Michael addition of thiourea to the chalcone’s α,β-unsaturated carbonyl.
- Cyclodehydration to form the pyrimidine ring.
Functionalization at the 2-Position
The 2-thiol group in pyrimidine-2-thiols serves as a leaving group for nucleophilic substitution. Kumar et al. substituted this group with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base to form 2-(methylsulfanyl)pyrimidines. For the target compound, this intermediate is critical for subsequent displacement by piperazine-thiadiazole.
Reaction Conditions :
- Solvent : DMF
- Base : K₂CO₃
- Alkylating Agent : Methyl iodide
- Temperature : Room temperature (25°C)
- Time : 4 hours
Piperazine-Thiadiazole Synthesis
Thiadiazole Ring Formation
The 5-methyl-1,3,4-thiadiazole moiety is synthesized via cyclization of thiosemicarbazides. A common method involves reacting acetic hydrazide with carbon disulfide under basic conditions, followed by methylation at the 5-position.
Reaction Conditions :
- Reagents : Acetic hydrazide, CS₂, H₂SO₄
- Temperature : 0–5°C (initial), then room temperature
- Product : 5-Methyl-1,3,4-thiadiazole-2-thiol
Piperazine Substitution
The thiadiazole is then linked to piperazine via nucleophilic aromatic substitution. US Patent 9,303,044B2 describes refluxing 2-chloro-5-methyl-1,3,4-thiadiazole with piperazine in ethanol using potassium hydroxide as a catalyst.
Reaction Conditions :
- Solvent : Ethanol
- Catalyst : KOH
- Temperature : Reflux (78°C)
- Time : 12 hours
- Product : 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine
Final Coupling Reaction
Nucleophilic Aromatic Substitution
The 2-(methylsulfanyl)pyrimidine intermediate reacts with 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine under basic conditions. Kumar et al. achieved similar substitutions using N-methylpiperazine in ethanol with KOH.
Reaction Conditions :
- Solvent : Dry ethanol
- Base : KOH
- Temperature : Reflux (78°C)
- Time : 12 hours
- Yield : 65–75% (estimated from analogous reactions)
Mechanism :
- Deprotonation of piperazine’s secondary amine by KOH.
- Nucleophilic attack at the pyrimidine’s 2-position, displacing methylsulfanyl.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Analytical data from analogous compounds include:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, pyrimidine-CH₃), 3.15–3.80 (m, 8H, piperazine), 5.30 (s, 1H, NH).
- MS (ESI) : m/z 319.43 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Multi-Component Reactions
Emerging protocols using urea or thiourea derivatives with aldehydes and ketones could streamline pyrimidine formation. However, no direct evidence exists in the reviewed literature for this compound.
Critical Analysis of Methods
Efficiency Comparison
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Chalcone Cyclization | 60–70% | >95% | Moderate |
| Palladium Coupling | 50–60% | >90% | High |
The chalcone route offers higher yields but requires lengthy cyclization. Palladium-based methods, while innovative, introduce cost and handling challenges.
Scalability and Industrial Relevance
The nucleophilic substitution method (Section 4.1) is most scalable due to minimal metal catalyst use and compatibility with continuous flow systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
